molecular formula C9H8Cl2OS B14056704 1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one

1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one

Katalognummer: B14056704
Molekulargewicht: 235.13 g/mol
InChI-Schlüssel: MSAZMDISTGNZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2OS It is characterized by the presence of both chloro and mercapto functional groups attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(2-chloro-5-mercaptophenyl)propan-2-one. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also allows it to modulate oxidative stress pathways, which can have significant biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-chloro-5-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:

    1-(2-Chloro-5-mercaptophenyl)propan-1-one: Lacks the additional chloro group, which may affect its reactivity and applications.

    1-(2-Chloro-5-mercaptophenyl)propan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Eigenschaften

Molekularformel

C9H8Cl2OS

Molekulargewicht

235.13 g/mol

IUPAC-Name

1-chloro-1-(2-chloro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-4,9,13H,1H3

InChI-Schlüssel

MSAZMDISTGNZKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)S)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.